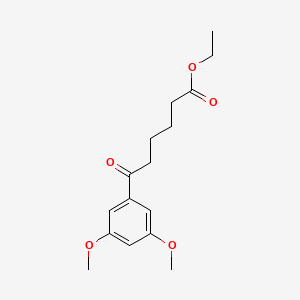

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate

描述

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate is an aromatic ester featuring a hexanoate backbone substituted with a 3,5-dimethoxyphenyl group and a ketone moiety at the sixth carbon. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or materials science, leveraging their aromatic and carbonyl functionalities for further derivatization.

属性

IUPAC Name |

ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-15(17)12-9-13(19-2)11-14(10-12)20-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUZFPZZDLTCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645829 | |

| Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-65-1 | |

| Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of a Grignard reagent. In this method, 3,5-dimethoxybenzylmagnesium chloride is reacted with ethyl 6-oxohexanoate in an anhydrous ether solvent. The reaction mixture is then quenched with water and acidified to yield the desired ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

化学反应分析

Types of Reactions

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(3,5-dimethoxyphenyl)-6-hydroxyhexanoate.

Substitution: Ethyl 6-(3,5-dimethoxyphenyl)-6-aminohexanoate or other ester derivatives.

科学研究应用

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Studies: It is used in studies to understand the biochemical pathways and mechanisms of action of related compounds.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the 3,5-dimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

相似化合物的比较

Structural Analogues: Substituent Position and Functional Group Variations

The table below summarizes key structural analogs, focusing on substituent patterns, synthesis yields, and physicochemical properties:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance aromatic ring reactivity in electrophilic substitutions compared to electron-withdrawing groups (e.g., chloro) . For instance, methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate is synthesized in 94% yield via esterification, whereas chloro-substituted analogs require stricter safety protocols due to higher toxicity .

- Ester Group Variability: Methyl esters (e.g., compound 2 in ) exhibit higher yields in reduction reactions (33% for methyl → hexanoate) compared to ethyl esters, likely due to steric and electronic effects .

- Biological Relevance: Derivatives like Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate incorporate nitrogen-containing moieties, broadening their applicability in drug discovery .

Physicochemical and Spectroscopic Properties

- Spectroscopy : Methyl ester analogs are characterized by ¹H-NMR (e.g., δ 3.65 ppm for methoxy groups) and IR (C=O stretch at ~1718 cm⁻¹) .

- Solubility and Stability: Ethyl esters with polar substituents (e.g., morpholinomethyl) exhibit higher solubility in polar solvents compared to dimethyl/methoxy variants .

生物活性

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate is an organic compound with significant potential in various biological applications. Its molecular formula is C₁₆H₂₂O₅, and it features a hexanoate chain with a keto group and a substituted 3,5-dimethoxyphenyl moiety. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.

- Molecular Weight : 294.34 g/mol

- CAS Number : 898758-65-1

- Structure : Contains a hexanoate chain with a keto group at the sixth position and methoxy groups on the aromatic ring.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In particular, studies have focused on its efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | Varies; generally effective | Shows potential against MRSA |

| Bacillus anthracis | Varies; significant inhibition observed | Relevant for biodefense applications |

The compound's mechanism of action involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate biosynthesis, which is crucial for bacterial growth and replication .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating various derivatives of similar compounds found that this compound exhibited a strong inhibitory effect against S. aureus strains, including those resistant to methicillin (MRSA) and vancomycin (VRSA). The compound's structure was linked to its binding affinity to the DHFR active site .

- In Vitro Anti-inflammatory Study : Another study assessed the compound's effect on cytokine production in macrophages. Results indicated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of DHFR, disrupting folate metabolism in bacteria.

- Cell Signaling Modulation : It may influence cellular signaling pathways involved in inflammation and immune response due to its interaction with specific receptors or enzymes.

- Redox Reactions : The keto group may participate in redox reactions that affect cellular processes.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 1,3-dimethoxybenzene with adipoyl chloride, followed by esterification of the resulting acid with ethanol. For example, a similar compound, Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate, was synthesized using Friedel-Crafts acylation (60% yield for the acid intermediate) and esterification (94% yield for the ester) .

- Key Variables : Acid catalysts (e.g., H₂SO₄), solvent choice (toluene or DCM), and temperature control during reflux are critical. Industrial methods may employ continuous flow reactors for scalability .

Q. How is the structure of this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : Analyze the ester carbonyl signal (~170 ppm in ¹³C NMR) and aromatic protons (3,5-dimethoxyphenyl group, δ ~6.5 ppm in ¹H NMR).

- IR : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretching vibrations.

- MS : Molecular ion peak (m/z ~306 for C₁₆H₂₀O₅) and fragmentation patterns (e.g., loss of ethoxy group).

- Validation : Compare with analogs like Ethyl 6-(1-naphthyl)-6-oxohexanoate, where structural data (InChIKey, SMILES) are available via PubChem .

Q. What are the common reactivity patterns of the ketone and ester groups in this compound?

- Reactions :

- Ketone : Reduction with NaBH₄/LiAlH₄ yields secondary alcohols; oxidation (e.g., KMnO₄) forms carboxylic acids.

- Ester : Hydrolysis (acidic/basic conditions) yields carboxylic acids; transesterification with alcohols forms new esters.

- Example : Analogous compounds like Ethyl 6-(1-naphthyl)-6-oxohexanoate undergo nucleophilic substitution at the ester group with amines to form amides .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethoxyphenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution but may sterically hinder bulky reagents. Computational studies (e.g., DFT) can model substituent effects on reaction pathways.

- Case Study : In Vilsmeier-Haack formylation of similar dimethoxyphenyl esters, regioselectivity depends on substituent positioning .

Q. What strategies resolve contradictions in reported yields for Friedel-Crafts acylation steps?

- Catalyst Purity : Trace impurities in AlCl₃ or solvents.

- Workup Methods : Incomplete removal of byproducts (e.g., HCl).

- Optimization : Use anhydrous conditions, monitor reaction progress via TLC/HPLC, and employ column chromatography for purification.

Q. How can computational chemistry predict the biological activity of Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexoate derivatives?

- Methods :

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.

- QSAR Models : Correlate substituent properties (Hammett σ values, logP) with bioactivity data from analogs like CXL017, a chromene derivative with antitumor activity .

- Validation : Compare predictions with experimental IC₅₀ values from cell-based assays.

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC.

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation.

- Data Interpretation : Half-life (t₁/₂) and metabolite identification (LC-MS/MS) guide structural modifications for improved stability.

Data Presentation and Analysis

Table 1 : Comparative Yields in Synthetic Routes

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Adipoyl chloride, AlCl₃, DCM | 60 | |

| Esterification | Ethanol, H₂SO₄, reflux | 94 | |

| Reduction (Zn-Hg) | HCl, EtOH | 33 |

Table 2 : Key Spectroscopic Data (Hypothetical)

| Technique | Key Signals | Functional Group Identified |

|---|---|---|

| ¹H NMR | δ 6.5 (s, 2H, aromatic), δ 4.1 (q, 2H, ester) | 3,5-Dimethoxyphenyl, Ethoxy |

| IR | 1740 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone) | Ester, Ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。